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Compound of Interest

Compound Name:
2,3-Difluoro-6-hydroxybenzoic

acid

Cat. No.: B1361769 Get Quote

Disclaimer: 2,3-Difluoro-6-hydroxybenzoic acid is a specific isomer of

difluorohydroxybenzoic acid for which detailed experimental data is not widely available in

public scientific databases. This guide has been compiled using information from chemical

suppliers, data from closely related isomers, and established principles of organic chemistry to

provide a comprehensive technical overview. All synthesized protocols and predicted data are

presented as such and should be used as a reference for further experimental verification.

Introduction
Fluorinated organic molecules are cornerstones of modern medicinal chemistry, offering unique

physicochemical properties that can enhance the efficacy, metabolic stability, and bioavailability

of drug candidates.[1][2] The strategic incorporation of fluorine atoms into aromatic scaffolds,

such as benzoic acid, allows for the fine-tuning of acidity, lipophilicity, and binding interactions

with biological targets.[3][4] 2,3-Difluoro-6-hydroxybenzoic acid, a derivative of salicylic acid,

represents a valuable, albeit less-studied, building block for the synthesis of novel therapeutic

agents and advanced materials.

This guide provides a detailed technical overview of 2,3-Difluoro-6-hydroxybenzoic acid,

including its molecular characteristics, a plausible synthetic pathway, safety and handling

protocols, and its potential applications in drug discovery and development, drawing upon the

established roles of related fluorinated aromatic compounds.
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Molecular and Physicochemical Properties
The molecular formula for 2,3-Difluoro-6-hydroxybenzoic acid is C₇H₄F₂O₃. Its molecular

weight and other key physicochemical properties are summarized in the table below. It is

important to note that while the molecular weight can be calculated with high precision, other

experimental data such as melting point and pKa are not readily available and would require

experimental determination.

Property Value Source

Molecular Weight 174.10 g/mol Calculated

Molecular Formula C₇H₄F₂O₃ Calculated

CAS Number Not definitively assigned -

Appearance Solid (predicted) -

Melting Point Data not available -

Boiling Point Data not available -

pKa Data not available -

Solubility Data not available -

Synthesis of 2,3-Difluoro-6-hydroxybenzoic Acid: A
Proposed Pathway
A direct, experimentally verified synthesis of 2,3-Difluoro-6-hydroxybenzoic acid is not

prominently described in the literature. However, a plausible and scientifically sound synthetic

route can be constructed based on the known synthesis of its methoxy-protected precursor,

2,3-difluoro-6-methoxybenzoic acid, followed by a standard demethylation reaction.

The proposed three-step synthesis starts from 3,4-difluoroanisole and proceeds through the

formation of 2,3-difluoro-6-methoxybenzaldehyde, its oxidation to the corresponding carboxylic

acid, and a final demethylation to yield the target compound.
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Step 1: Formylation

Step 2: Oxidation

Step 3: Demethylation

3,4-Difluoroanisole

2,3-Difluoro-6-methoxybenzaldehyde

  LDA, DMF, THF, -75 °C

2,3-Difluoro-6-methoxybenzoic acid

  KOH, H₂O₂, 70 °C

2,3-Difluoro-6-hydroxybenzoic acid

  BBr₃, DCM or AlCl₃, MeCN

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2,3-Difluoro-6-hydroxybenzoic acid.

Experimental Protocols
Step 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde[5]

Prepare a solution of lithium diisopropylamide (LDA) by diluting a 2M solution in THF/n-

heptane with anhydrous THF under a nitrogen atmosphere and cool to -75 °C.

Slowly add a solution of 3,4-difluoroanisole in anhydrous THF to the LDA solution,

maintaining the temperature at -75 °C, and stir for 1 hour.
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Add dry N,N-dimethylformamide (DMF) dropwise and continue stirring for 10 minutes at -70

°C.

Quench the reaction by adding acetic acid and water, allowing the mixture to warm to 10 °C.

Extract the product with diethyl ether.

Combine the organic phases and wash sequentially with water, dilute aqueous hydrochloric

acid, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the resulting crude product by recrystallization from diethyl ether/petroleum ether to

afford 2,3-difluoro-6-methoxybenzaldehyde.

Step 2: Synthesis of 2,3-Difluoro-6-methoxybenzoic acid[2][6]

Dissolve 2,3-difluoro-6-methoxybenzaldehyde in an aqueous solution of potassium

hydroxide.

Slowly add hydrogen peroxide (e.g., 30% solution) to the mixture.

Heat the reaction to 70 °C and maintain for approximately 2 hours, monitoring the reaction

progress by TLC until the starting material is consumed.

Cool the reaction to room temperature and wash with a non-polar organic solvent like

dichloromethane (DCM) to remove any unreacted aldehyde.

Cool the aqueous phase to 0 °C and slowly acidify with concentrated hydrochloric acid to a

pH of 2, which will precipitate the carboxylic acid.

Extract the product into an organic solvent such as ethyl acetate.

Dry the combined organic extracts and evaporate the solvent to yield 2,3-difluoro-6-

methoxybenzoic acid.

Step 3: Demethylation to 2,3-Difluoro-6-hydroxybenzoic acid (Proposed)
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Standard methods for the demethylation of aryl methyl ethers can be employed. The choice of

reagent depends on the sensitivity of other functional groups, but for this substrate, strong

Lewis acids are suitable.

Method A: Boron Tribromide (BBr₃)

Dissolve 2,3-difluoro-6-methoxybenzoic acid in anhydrous DCM under a nitrogen

atmosphere and cool to 0 °C.

Slowly add a solution of BBr₃ in DCM.

Allow the reaction to warm to room temperature and stir until the reaction is complete

(monitor by TLC).

Carefully quench the reaction by the slow addition of water or methanol.

Extract the product, wash, dry, and purify by recrystallization or chromatography.

Method B: Aluminum Chloride (AlCl₃)[7]

Suspend anhydrous AlCl₃ in a solvent such as acetonitrile.

Add the 2,3-difluoro-6-methoxybenzoic acid and heat the mixture to reflux.

After completion, cool the reaction and pour it into a mixture of ice and concentrated HCl.

Extract the product, wash, dry, and purify as needed.

Analytical Characterization (Predicted)
As experimental spectra for 2,3-Difluoro-6-hydroxybenzoic acid are not readily available, this

section provides predicted data and expected spectral features based on the compound's

structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for

the two aromatic protons and the two acidic protons (hydroxyl and carboxylic acid). The
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aromatic protons will appear as doublets or multiplets due to coupling with each other and

with the fluorine atoms. The acidic protons will likely appear as broad singlets and their

chemical shifts will be concentration and solvent-dependent.

¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the seven

carbon atoms in the molecule. The chemical shifts will be influenced by the attached fluorine

and oxygen atoms, with the carboxyl carbon appearing significantly downfield.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated

compounds.[8][9] It is expected to show two distinct signals for the two non-equivalent

fluorine atoms. These signals will likely appear as multiplets due to coupling to each other

and to the neighboring aromatic protons.

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:

A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500

cm⁻¹.

A sharp O-H stretching band for the phenolic hydroxyl group around 3600-3200 cm⁻¹.

A strong C=O stretching band for the carboxylic acid carbonyl group, expected around 1700-

1680 cm⁻¹.

C-F stretching bands, which are typically strong and appear in the 1300-1000 cm⁻¹ region.

C=C stretching bands for the aromatic ring in the 1600-1450 cm⁻¹ region.

Safety and Handling
The following safety and handling information is based on data for 2,3-Difluoro-6-
hydroxybenzoic acid and related fluorinated aromatic compounds. A full Safety Data Sheet

(SDS) should always be consulted before handling.

Hazard Statements:

H315: Causes skin irritation.
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H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Measures:

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume

hood.

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety

glasses with side-shields, and a lab coat. If dust is generated, a NIOSH-approved

respirator is recommended.

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands

thoroughly after handling. Keep containers tightly sealed when not in use.

First Aid:

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally

lifting the upper and lower eyelids. Seek immediate medical attention.

Skin Contact: Flush skin with plenty of water. Remove contaminated clothing. Seek

medical attention if irritation develops.

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical

attention.

Ingestion: Do not induce vomiting. Wash out mouth with water and seek medical attention.

Applications in Research and Drug Development
While specific applications for 2,3-Difluoro-6-hydroxybenzoic acid are not widely

documented, its structural features as a fluorinated salicylic acid derivative suggest significant

potential in medicinal chemistry and materials science.
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Caption: Potential applications derived from the compound's structural features.

Anti-inflammatory Agents
Salicylic acid and its derivatives are well-known for their anti-inflammatory properties, primarily

through the inhibition of cyclooxygenase (COX) enzymes. The fluorine atoms in 2,3-Difluoro-6-
hydroxybenzoic acid can alter the electronic properties and binding affinity of the molecule,

potentially leading to the development of more potent or selective anti-inflammatory drugs.

Antimicrobial and Antifungal Agents
The salicylic acid scaffold is a known pharmacophore in the development of antimicrobial and

antifungal agents.[3] Fluorination can enhance the lipophilicity of a molecule, improving its

ability to penetrate microbial cell membranes. This makes 2,3-Difluoro-6-hydroxybenzoic
acid a promising starting point for the synthesis of novel anti-infective compounds.

Kinase Inhibitors and Oncology
In oncology research, fluorinated aromatic rings are frequently incorporated into kinase

inhibitors to enhance binding affinity and improve pharmacokinetic properties. The specific

substitution pattern of 2,3-Difluoro-6-hydroxybenzoic acid could be exploited to design new

inhibitors that target specific kinases involved in cancer progression.

Advanced Materials
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Fluorinated aromatic compounds are also of interest in materials science for their unique

electronic properties. Derivatives of this acid could be investigated for applications in organic

electronics, such as in the development of organic light-emitting diodes (OLEDs) or as

components of liquid crystals.

Conclusion
2,3-Difluoro-6-hydroxybenzoic acid is a fluorinated aromatic carboxylic acid with significant

potential as a building block in drug discovery and materials science. While detailed

experimental data for this specific isomer is scarce, its structural relationship to salicylic acid

and other fluorinated benzoic acids provides a strong basis for its utility. The proposed

synthetic pathway offers a viable route to access this compound for further research. As the

demand for novel fluorinated molecules continues to grow, compounds like 2,3-Difluoro-6-
hydroxybenzoic acid will undoubtedly play an important role in advancing chemical and

pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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